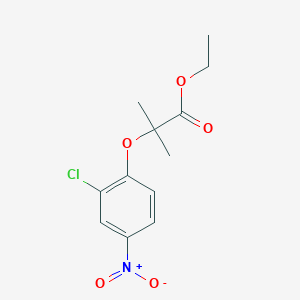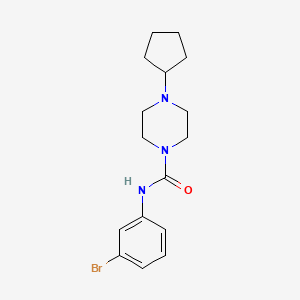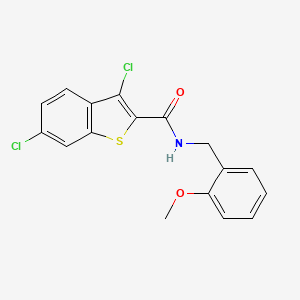![molecular formula C15H11ClN2O2 B4841124 1-{[(4-chlorophenyl)amino]methyl}-1H-indole-2,3-dione](/img/structure/B4841124.png)
1-{[(4-chlorophenyl)amino]methyl}-1H-indole-2,3-dione
説明
1-{[(4-chlorophenyl)amino]methyl}-1H-indole-2,3-dione, commonly known as Tryptanthrin, is a natural indole alkaloid that has been widely studied for its various biological activities. It is found in a variety of plants, including Isatis tinctoria, Polygonum tinctorium, and Strobilanthes cusia. Tryptanthrin has been shown to exhibit potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
作用機序
Tryptanthrin exerts its biological activities through various mechanisms. It has been shown to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation. Tryptanthrin also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense. In addition, it has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Tryptanthrin has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduce the activation of NF-κB pathway. Tryptanthrin has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
Tryptanthrin has several advantages for lab experiments. It is easily synthesized with high yield and purity. It has been extensively studied for its biological activities and has been shown to exhibit potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, there are also some limitations to its use in lab experiments. Tryptanthrin has poor solubility in water, which can make it difficult to work with in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on Tryptanthrin. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to explore its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies could be conducted to investigate the pharmacokinetics and toxicity of Tryptanthrin in animal models. Overall, Tryptanthrin has shown great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully understand its potential.
科学的研究の応用
Tryptanthrin has been extensively studied for its biological activities. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Tryptanthrin has also been found to exhibit antioxidant activity by scavenging free radicals and preventing lipid peroxidation. In addition, it has been shown to exhibit antimicrobial activity against a variety of bacteria and fungi. Tryptanthrin has also been studied for its anticancer properties, as it has been shown to induce apoptosis and inhibit the growth of cancer cells.
特性
IUPAC Name |
1-[(4-chloroanilino)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-5-7-11(8-6-10)17-9-18-13-4-2-1-3-12(13)14(19)15(18)20/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPTVTWMXGFSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-chlorophenyl)amino]methyl}-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4841044.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxybenzyl)urea](/img/structure/B4841046.png)

![4-(2,4-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4841060.png)
![3-[(4-fluorobenzyl)thio]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4841073.png)
![methyl 2-[(methoxycarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4841085.png)

![5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4841088.png)

![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4841097.png)


![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B4841120.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4841126.png)